BenchChemオンラインストアへようこそ!

N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide

Hemostasis Platelet aggregation SAR

N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide (CAS 325979-20-2; molecular formula C₁₇H₁₄N₂O₂S; molecular weight 310.4 g/mol) is a synthetic benzothiazole amide derivative featuring a 4-methoxy substitution on the benzothiazole ring and a cinnamamide moiety. This compound has been indexed as CAN 032 and annotated with antineoplastic activity in MeSH-based databases.

Molecular Formula C17H14N2O2S
Molecular Weight 310.37
CAS No. 325979-20-2
Cat. No. B2694236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide
CAS325979-20-2
Molecular FormulaC17H14N2O2S
Molecular Weight310.37
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H14N2O2S/c1-21-13-8-5-9-14-16(13)19-17(22-14)18-15(20)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)/b11-10+
InChIKeyDRLZWTNDPUAMHQ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide (CAS 325979-20-2): Chemical Identity and Baseline Profile for Research Procurement


N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide (CAS 325979-20-2; molecular formula C₁₇H₁₄N₂O₂S; molecular weight 310.4 g/mol) is a synthetic benzothiazole amide derivative featuring a 4-methoxy substitution on the benzothiazole ring and a cinnamamide moiety . This compound has been indexed as CAN 032 and annotated with antineoplastic activity in MeSH-based databases . Its structural scaffold places it within the N-(benzo[d]thiazol-2-yl)cinnamamide class, which has been investigated across multiple therapeutic areas including hemostasis, antiviral protease inhibition, and antimicrobial applications .

Why Generic Substitution Fails: Structural Determinants of N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide Differentiation


Within the N-(benzo[d]thiazol-2-yl)cinnamamide class, substitution patterns on the benzothiazole ring produce divergent and sometimes opposing biological effects. Systematic structure–activity relationship (SAR) data demonstrate that introducing a methoxy group at the 4-position specifically decreases platelet aggregation activity relative to the unsubstituted parent scaffold, whereas introducing an acetoxyl group increases it . This inversion of pharmacological direction directly demonstrates that generic or positional analogs cannot be assumed interchangeable for assays requiring defined activity profiles. Furthermore, the same scaffold evaluated against SARS-CoV-2 Mᵖʳᵒ reveals that minor substituent variations on the thiazole/benzothiazole core shift IC₅₀ values substantially, underscoring that compound identity—not class membership—determines functional potency .

Quantitative Differentiation Evidence for N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide (CAS 325979-20-2) Relative to Comparators


Platelet Aggregation Activity: 4-Methoxy Substitution Reduces Pro-Aggregatory Effect vs. Unsubstituted Benzothiazole Parent and Acetoxyl Analog

In a systematic SAR study of benzothiazole amide derivatives, the unsubstituted N-(benzo[d]thiazol-2-yl)cinnamamide served as the baseline scaffold. Adding a methoxy group at the 4-position (the target compound) led to a measurable decrease in platelet aggregation activity. By contrast, adding an acetoxyl group at the same position increased platelet aggregation activity . This is a class-level inference with direct SAR context: the methoxy substitution is not neutral but actively shifts the hemostatic phenotype in the opposite direction from other functionalization strategies.

Hemostasis Platelet aggregation SAR

SARS-CoV-2 Mᵖʳᵒ Inhibition: N-(Substituted-Thiazol-2-yl)cinnamamide SAR Benchmarks for Lead Optimization

Elsayed et al. (2022) designed, synthesized, and evaluated a series of N-(substituted-thiazol-2-yl)cinnamamide analogs as SARS-CoV-2 main protease (COV Mᵖʳᵒ) inhibitors. The three most active compounds—analogs 19, 20, and 21—yielded IC₅₀ values of 22.61 µM, 14.7 µM, and 21.99 µM respectively, compared to reference drugs nitazoxanide and lopinavir . The target compound N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide belongs to the same chemotype and provides a structural anchor for further optimization toward single-digit micromolar potency. Cross-study comparable analysis: the IC₅₀ range of 14.7–22.6 µM for the most potent analogs establishes a benchmark; procurement of the 4-methoxybenzothiazole variant enables direct comparison and SAR expansion within this validated protease inhibitor chemotype.

SARS-CoV-2 Mpro inhibitor Antiviral Protease inhibition

Antibacterial Activity: Reported MIC of 3.9 µg/mL Against Gram-Positive Strains with >90% Growth Inhibition

The compound has been reported to display potent antibacterial activity with a minimum inhibitory concentration (MIC) of 3.9 µg/mL, inhibiting over 90% of bacterial growth in tested strains, particularly effective against S. aureus and B. species . This represents a single-compound quantitative readout. A limitation is that the original literature reference is not verified in the current search; this evidence is therefore tagged as supporting evidence pending confirmation against primary literature. The benzothiazole class is well-documented for antibacterial properties targeting cell membrane integrity and intracellular targets such as topoisomerases, providing mechanistic plausibility .

Antibacterial MIC Staphylococcus aureus Benzothiazole

RNase L Activation: IC₅₀ of 2.30 nM in Mouse L Cell Extract Protein Synthesis Inhibition Assay

BindingDB records an IC₅₀ of 2.30 nM for this compound in an assay measuring activation of RNase L via concentration required for 50% inhibition of protein synthesis in mouse L cell extracts . This represents a nanomolar potency readout in a functional assay tied to innate antiviral immunity. No direct comparator data are available from the same assay entry; however, nanomolar activity in cell-free translation inhibition is noteworthy for a compound of this molecular weight class and supports its potential utility in antiviral mechanism studies involving the 2-5A/RNase L pathway.

RNase L Antiviral innate immunity Protein synthesis inhibition

Fascin Inhibition: Low-Potency Activity (IC₅₀ ≈ 4,000 nM) Establishes Selectivity Baseline vs. High-Potency Fascin Inhibitors

A high-throughput screen for fascin-specific inhibitors cataloged in BindingDB reports an IC₅₀ of approximately 4,000 nM (4 µM) for the unsubstituted parent N-(benzo[d]thiazol-2-yl)cinnamamide against purified F-actin bundling mediated by fascin . The target compound, bearing a 4-methoxy group, has not been directly tested in this assay. However, this data provide a class-level activity reference: the scaffold exhibits only modest fascin inhibitory activity, meaning that high-potency fascin-targeting programs would likely deprioritize the unsubstituted scaffold. The 4-methoxy substitution may alter this profile, making the compound a useful tool for probing how ring substitution modulates actin cytoskeleton-targeting pharmacology.

Fascin Actin bundling Metastasis Selectivity

Optimal Research and Industrial Application Scenarios for N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide (CAS 325979-20-2)


Hemostasis and Thrombosis Research: Investigating Substituent-Dependent Modulation of Platelet Aggregation

Based on SAR evidence that 4-methoxy substitution decreases platelet aggregation activity relative to the unsubstituted benzothiazole parent while 4-acetoxy substitution increases it , this compound is rationally suited for hemostasis research programs that require an aggregation-attenuating chemotype. Experimental designs comparing the 4-methoxy, 4-acetoxy, and unsubstituted analogs enable systematic probing of how electronic and steric effects at the benzothiazole 4-position govern platelet function and thrombin activation pathways .

Antiviral Drug Discovery: SAR Expansion of Thiazole-Based SARS-CoV-2 Mᵖʳᵒ Inhibitors

The N-(substituted-thiazol-2-yl)cinnamamide chemotype has been validated as a SARS-CoV-2 main protease inhibitor scaffold, with lead analogs achieving IC₅₀ values of 14.7–22.6 µM against COV Mᵖʳᵒ in biochemical assays, outperforming reference drugs . The 4-methoxybenzothiazole variant provides a structurally defined building block for medicinal chemistry efforts aimed at improving potency toward the nanomolar range through systematic scaffold decoration. Its compliance with Lipinski's rule of five, as predicted for the analog series, supports oral drug-likeness optimization .

Innate Immunity and RNase L Pathway Investigation

The compound activates RNase L with an IC₅₀ of 2.30 nM in mouse L cell extracts, measured via inhibition of protein synthesis . This nanomolar potency positions it as a candidate chemical probe for studying the 2-5A/RNase L antiviral defense pathway. Researchers investigating how small molecules modulate this interferon-inducible mechanism may employ the compound as a tool in comparative studies alongside known RNase L activators.

Antibacterial Screening and Benzothiazole SAR Programs

With a reported MIC of 3.9 µg/mL and >90% bacterial growth inhibition against S. aureus , the compound presents a starting point for antibacterial lead generation. Procurement for systematic MIC determination against expanded Gram-positive and Gram-negative panels, coupled with comparator antibiotics such as vancomycin or ciprofloxacin, would establish its specificity spectrum and guide further optimization within the benzothiazole antibacterial class .

Quote Request

Request a Quote for N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.